

Fgfr-IN-11: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: *Fgfr-IN-11*

Cat. No.: *B12392849*

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For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the effective use of **Fgfr-IN-11**, a potent and covalent inhibitor of Fibroblast Growth Factor Receptors (FGFR).

Fgfr-IN-11 is a valuable tool for studying the role of FGFR signaling in various cellular processes and for preclinical cancer research. Its high potency and covalent mechanism of action offer distinct advantages in targeted therapy research. This guide provides comprehensive information on its solubility, preparation of stock solutions, and protocols for in vitro applications.

Quantitative Data Summary

The following tables summarize the key quantitative data for **Fgfr-IN-11**, facilitating easy comparison and experimental planning.

Table 1: **Fgfr-IN-11** Inhibitory Activity (IC₅₀)

Target	IC ₅₀ (nM)
FGFR1	9.9[1]
FGFR2	3.1[1]
FGFR3	16[1]
FGFR4	1.8[1]

Table 2: **Fgfr-IN-11** In Vitro Cellular Activity

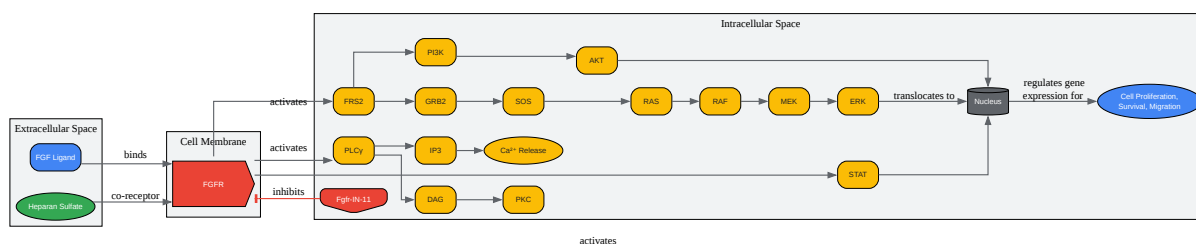
Cell Line	Cancer Type	IC ₅₀ (nM)
NCI-H1581	Lung Cancer	< 2
SNU16	Gastric Cancer	< 2
Huh-7	Hepatocellular Carcinoma	15.63
Hep3B	Hepatocellular Carcinoma	52.6

Table 3: **Fgfr-IN-11** Solubility

Solvent	Concentration
DMSO	10 mM

FGFR Signaling Pathway

The Fibroblast Growth Factor (FGF)/FGFR signaling pathway is a crucial regulator of a wide array of cellular processes, including proliferation, survival, differentiation, and migration.^{[2][3]} Dysregulation of this pathway through gene amplification, mutations, or translocations is implicated in the development and progression of various cancers.^[2] **Fgfr-IN-11** exerts its inhibitory effect by covalently binding to the FGFR kinase domain, thereby blocking downstream signaling.



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Caption: FGFR Signaling Pathway and Inhibition by **Fgfr-IN-11**.

Experimental Protocols

Protocol 1: Preparation of Fgfr-IN-11 Stock Solution

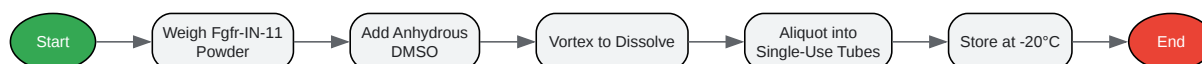
This protocol details the preparation of a 10 mM stock solution of **Fgfr-IN-11** in DMSO.

Materials:

- **Fgfr-IN-11** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes
- Calibrated pipettes and sterile tips

Procedure:

- Pre-warm DMSO: Bring the anhydrous DMSO to room temperature.
- Weigh **Fgfr-IN-11**: Accurately weigh the required amount of **Fgfr-IN-11** powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out X mg of **Fgfr-IN-11** (where X is the molecular weight of **Fgfr-IN-11** in g/mol multiplied by 0.01).
- Dissolve in DMSO: Add the appropriate volume of room temperature DMSO to the microcentrifuge tube containing the **Fgfr-IN-11** powder.
- Vortex: Vortex the solution thoroughly until the **Fgfr-IN-11** is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution.
- Aliquot: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Storage: Store the aliquots at -20°C for long-term storage. When stored properly, the stock solution is stable for several months.



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Caption: Workflow for **Fgfr-IN-11** Stock Solution Preparation.

Protocol 2: In Vitro Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing the effect of **Fgfr-IN-11** on the viability of cancer cell lines.

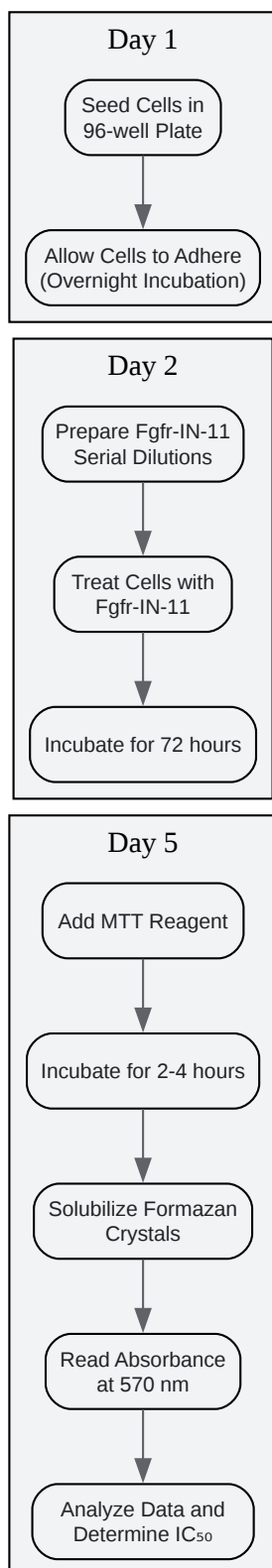
Materials:

- Cancer cell line of interest (e.g., NCI-H1581, SNU16)
- Complete cell culture medium

- **Fgfr-IN-11** stock solution (10 mM in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO or solubilization buffer
- Multichannel pipette
- Plate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- **Compound Dilution:** Prepare serial dilutions of **Fgfr-IN-11** from the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.3 nM to 20 µM). Remember to include a vehicle control (medium with the same concentration of DMSO as the highest **Fgfr-IN-11** concentration).
- **Treatment:** Remove the old medium from the wells and add 100 µL of the prepared **Fgfr-IN-11** dilutions or vehicle control to the respective wells.
- **Incubation:** Incubate the plate for the desired period (e.g., 72 hours) at 37°C with 5% CO₂.^[4]
- **MTT Addition:** After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
- **Solubilization:** Remove the medium containing MTT and add 100-150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.



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Caption: Workflow for a Cell Viability (MTT) Assay.

In Vivo Studies

For in vivo applications, **Fgfr-IN-11** has been shown to be orally active. In xenograft models using Huh-7 or NCI-H1581 cells, oral administration of **Fgfr-IN-11** at 60 mg/kg once daily for 21 days resulted in significant tumor growth inhibition without a noticeable effect on the body weight of the mice.[4]

Disclaimer: This document is intended for research use only. **Fgfr-IN-11** is not for human or veterinary use. Researchers should adhere to all applicable safety guidelines and institutional protocols when handling and using this compound. The provided protocols are for guidance and may require optimization for specific experimental conditions.

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